molecular formula C11H11F3O3 B6341198 2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97% CAS No. 1214367-10-8

2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester, 97%

Cat. No. B6341198
CAS RN: 1214367-10-8
M. Wt: 248.20 g/mol
InChI Key: POKSADHUBOYOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” is a chemical compound with the molecular formula C9H7F3O3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” consists of a benzene ring substituted with a methoxy group (OCH3), a trifluoromethyl group (CF3), and a carboxylic acid group (COOH) . The presence of these functional groups can significantly influence the chemical properties of the compound .


Chemical Reactions Analysis

“2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” can participate in various chemical reactions due to the presence of the reactive functional groups . For instance, it can undergo reactions typical for carboxylic acids, such as esterification and decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” are influenced by its molecular structure . For instance, it has a molecular weight of 220.15 . Its density is approximately 1.4 g/cm3, and it has a boiling point of about 275.7°C at 760 mmHg . The compound also has a flash point of 120.5°C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

The ester serves as a precursor in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its lipophilicity and stability, which can improve the pharmacokinetic properties of drugs .

Development of Agrochemicals

In agrochemical research, this compound is used to develop new pesticides and herbicides. The trifluoromethyl group in the compound can enhance the biological activity of agrochemicals, making them more effective at lower doses .

Material Science

Researchers utilize this ester in the field of material science, particularly in the synthesis of polymers and coatings. The presence of the ester group allows for easy modification and cross-linking, which is essential for creating materials with specific properties .

Analytical Chemistry

As an analytical standard, this compound aids in the calibration of instruments and the quantification of chemical substances in complex mixtures through techniques like gas chromatography-mass spectrometry (GC/MS) .

Organic Synthesis Research

This ester is a versatile reagent in organic synthesis, used in the construction of complex molecular architectures. It’s often involved in reactions such as esterification, amidation, and Suzuki coupling .

Antifungal Agent Development

The compound has been studied for its potential use as an antifungal agent. Its derivatives have shown activity against various Candida strains, which is promising for the development of new antifungal medications .

Mechanism of Action

Safety and Hazards

“2-Methoxy-4-trifluoromethyl-benzoic acid ethyl ester” may pose certain hazards. It’s classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Therefore, appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

ethyl 2-methoxy-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-3-17-10(15)8-5-4-7(11(12,13)14)6-9(8)16-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKSADHUBOYOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methoxy-4-(trifluoromethyl)benzoate

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